molecular formula C15H15FN2O4 B4413750 Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B4413750
M. Wt: 306.29 g/mol
InChI Key: DIBZWCHVKUNJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (CAS RN: 876667-70-8) is a dihydropyridine derivative characterized by a partially saturated six-membered ring. Key structural features include:

  • Hydroxyl group at position 6: Enhances hydrogen bonding capacity and polarity.
  • Methyl ester at position 3: Influences lipophilicity and metabolic stability.
  • Methyl substituent at position 2: Steric effects may modulate conformational flexibility.

Properties

IUPAC Name

methyl 4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBZWCHVKUNJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The final product is often purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The pyridine ring structure allows for π-π interactions with aromatic amino acids in the target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The methyl ester group may serve as a prodrug motif, with hydrolysis yielding a carboxylic acid for enhanced target engagement.

Biological Activity

Molecular Characteristics

  • Molecular Formula : C15H15FN2O4
  • Molecular Weight : 306.29 g/mol
  • IUPAC Name : Methyl 4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

The compound features key functional groups that may influence its biological activity, including a fluorophenyl group and hydroxyl functionalities.

Biological Activity Overview

The biological activity of MFAP has not been extensively documented in clinical trials or peer-reviewed studies. However, the structural components suggest potential activities based on established relationships with similar compounds.

1. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of MFAP. The presence of the pyridine ring is significant as many pyridine derivatives exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains.
  • Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress.

2. Case Studies and Research Findings

While specific studies on MFAP are scarce, related compounds provide insights into its potential effects:

CompoundBiological ActivityReference
4-Hydroxyphenyl derivativesInhibitory effects on tyrosinase (anti-melanogenic)
Dihydropyridine derivativesCalcium channel antagonism

These findings suggest that modifications to the dihydropyridine scaffold can lead to varied biological activities. The fluorophenyl substitution may enhance lipophilicity and improve interaction with biological targets.

Pharmacological Implications

The pharmacological implications of MFAP can be inferred from its molecular structure and related compounds:

  • Potential as an Antioxidant : Given the presence of hydroxyl groups, MFAP could act as a free radical scavenger.
  • Calcium Channel Modulation : Similar dihydropyridine compounds are known calcium channel blockers, which could indicate a similar mechanism for MFAP.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.